(1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol acid
Description
(1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol ester is a boronic acid derivative featuring a bicyclic benzo[c]oxepin scaffold and a pinacol (2,3-dimethyl-2,3-butanediol) protecting group. Boronic acid pinacol esters are widely employed in Suzuki-Miyaura cross-coupling reactions due to their stability under ambient conditions and controlled reactivity upon deprotection .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(1,3,4,5-tetrahydro-2-benzoxepin-8-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-8-7-12-6-5-9-18-11-13(12)10-14/h7-8,10H,5-6,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGBMMOIUGMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCOC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1,3,4,5-Tetrahydrobenzo[c]oxepin-8-yl)boronic acid pinacol acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their stability and low toxicity, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, highlighting its mechanisms, therapeutic applications, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₆H₁₈BNO₃
- CAS Number : 2304635-55-8
Boronic acids like this compound exhibit various biological activities through several mechanisms:
- Inhibition of Proteasome Activity : Boronic acids can inhibit the proteasome pathway, which is crucial for protein degradation in cells. This mechanism is particularly relevant in cancer therapy as it can lead to the accumulation of pro-apoptotic factors.
- Anticancer Activity : The compound has shown potential in targeting specific cancer pathways. Studies indicate that boronic acids can enhance the efficacy of existing chemotherapeutics by modifying their pharmacokinetic profiles .
- Antimicrobial Properties : Some boronic acid derivatives demonstrate antibacterial and antiviral activities. These properties stem from their ability to interfere with bacterial cell wall synthesis and viral replication mechanisms .
Biological Activity Data
A summary of key findings related to the biological activity of this compound is presented in the table below:
Case Study 1: Anticancer Effects
A study investigated the effects of this compound on non-small cell lung cancer (NSCLC) cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis through proteasome pathway inhibition. The results suggest that this compound could be a promising candidate for further development in cancer therapeutics .
Case Study 2: Antimicrobial Activity
Another research focused on evaluating the antimicrobial properties of boronic acid derivatives including this compound. The study reported that this compound exhibited notable antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Comparison with Similar Compounds
Key Research Findings and Gaps
Contradictions in Reactivity : While pinacol esters are stable in storage, their hydrolysis is context-dependent. For example, NaIO4 is effective for resin deprotection but may degrade sensitive substrates.
Data Limitations : Physical properties (e.g., pKa, solubility) for the target compound are inferred from analogues, highlighting a need for experimental characterization.
Emerging Alternatives : Trifluoroborate salts and MIDA boronates are gaining traction as alternatives due to superior reactivity and ease of handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
